3-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide
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Overview
Description
“3-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide” is a derivative of triazolothiadiazine . Triazolothiadiazines are heterocyclic compounds that have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are considered important in drug design, discovery, and development .
Scientific Research Applications
Anticancer Applications
The compound has potential applications in the field of cancer research. The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is part of the compound’s structure, has been associated with diverse pharmacological activities, including anticancer properties .
Antimicrobial Applications
The compound may also have antimicrobial properties. This is suggested by the broad range of pharmacological activities associated with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .
Analgesic and Anti-inflammatory Applications
The compound could potentially be used in the development of analgesic and anti-inflammatory drugs. This is based on the diverse pharmacological activities of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .
Antioxidant Applications
The compound may have antioxidant properties. This is suggested by the pharmacological activities associated with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .
Antiviral Applications
The compound could potentially be used in the development of antiviral drugs. This is based on the diverse pharmacological activities of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .
Enzyme Inhibitor Applications
The compound may act as an enzyme inhibitor. This is suggested by the pharmacological activities of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Antitubercular Applications
The compound could potentially be used in the development of antitubercular agents. This is based on the diverse pharmacological activities of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .
Applications in Peptide Synthesis
The compound may have applications in peptide synthesis. For example, it has been used in the fine-tuning of the tRNA anticodon arm for multiple/consecutive incorporations of β-amino acids into nascent peptides .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Compounds with similar structures have been reported to inhibit enzymes involved in cancer progression . They work by making specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways, including cellular respiration, nerve impulse transmission, bone mineralization, fat digestion, and hormone synthesis, respectively.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-11(7-6-10-4-2-1-3-5-10)14-12-15-16-13-17(12)8-9-19-13/h1-5H,6-9H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCJSFSSELVSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-phenylpropanamide |
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